

sitravatinib preclinical antitumor activity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sitravatinib

CAS No.: 1123837-84-2

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Key Molecular Targets of Sitravatinib

Sitravatinib is a spectrum-selective tyrosine kinase inhibitor. Its potent inhibitory activity is directed against a closely related spectrum of receptor tyrosine kinases (RTKs) implicated in oncogenesis and immune suppression [1] [2] [3].

Target Family	Key Specific Targets	Primary Role in Cancer
TAM Family	TYRO3, AXL, MERTK	Mediate immune suppression; associated with resistance to therapy [4] [3].
Split Kinase Family	VEGFR2, PDGFR, KIT	Drive tumor angiogenesis and growth [1] [2].
Other Key RTKs	MET, RET	Promote tumor cell proliferation, survival, and metastasis [1] [2].

Preclinical Efficacy and Mechanisms of Action

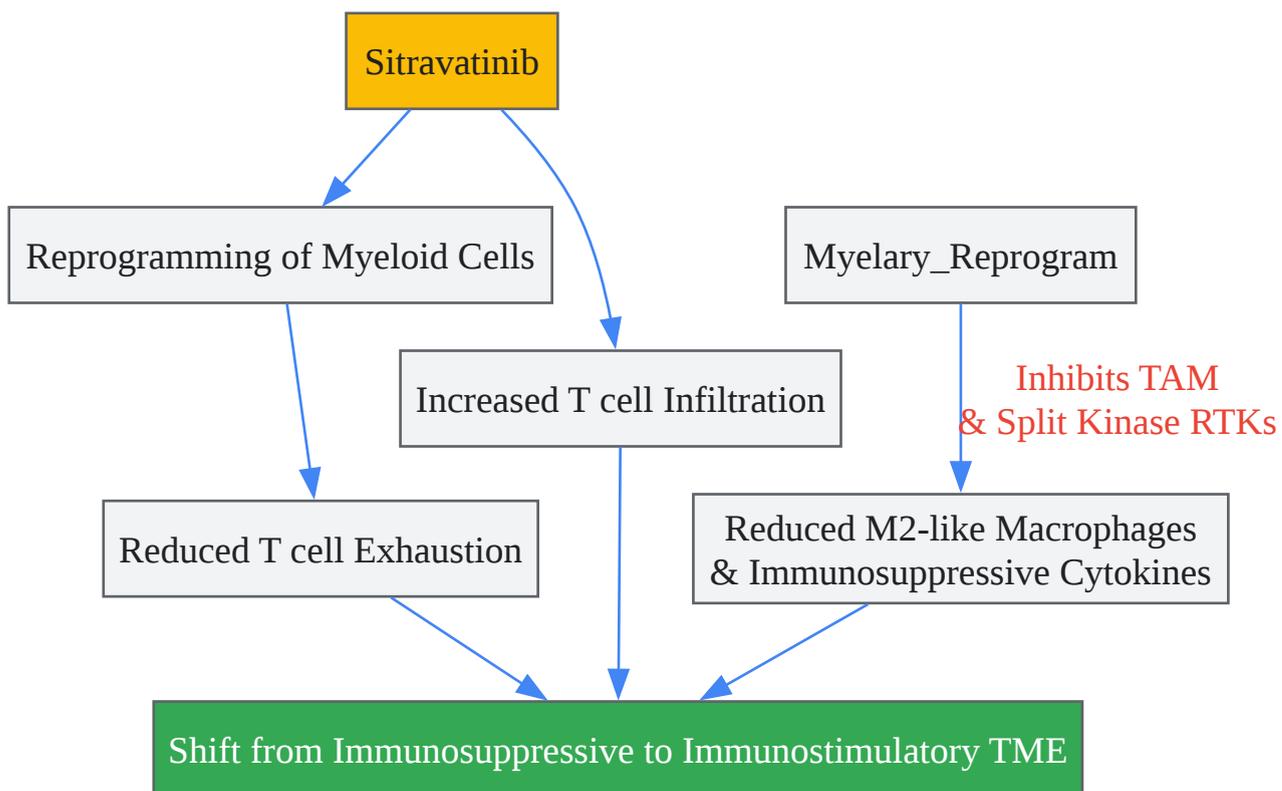
Direct Antitumor and Antimetastatic Effects

Sitravatinib has shown direct anti-proliferative effects against solid tumor cells *in vitro* and potent anti-tumor activity in xenograft models of lung cancer and sarcoma [1]. A key study demonstrated that **sitravatinib's efficacy is enhanced in models with acquired resistance to antiangiogenic TKIs** like sunitinib and axitinib [5].

- **Transcriptomic Analysis:** Resistant cancer cell lines (mouse and human) showed upregulation of multiple **sitravatinib** targets, including **MET, AXL, and Eph family members** [5].
- **In Vivo Suppression:** Treatment with **sitravatinib** resulted in enhanced inhibition of both primary tumor growth and metastasis after primary tumor removal in these resistant models [5].

Modulation of the Tumor Microenvironment (TME)

Sitravatinib can shift the immune context of the TME from immunosuppressive to immunostimulatory, which is crucial for overcoming resistance to immune checkpoint blockade (ICB) [3].



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Figure: **Sitravatinib** reprograms the tumor immune microenvironment to overcome immunotherapy resistance.

- **Reprogramming of Myeloid Cells:** **Sitravatinib** potently inhibits the polarization of bone marrow-derived macrophages into an immunosuppressive (M2-like) phenotype. This effect is critically dependent on its inhibition of **MERTK** [3].
- **Synergy with Immune Checkpoint Blockade:** In syngeneic mouse models (e.g., KLN205, CT1B-A5), the combination of **sitravatinib** with anti-PD-1 therapy demonstrated significantly greater antitumor efficacy than either agent alone, converting immunologically "cold" tumors into "hot" tumors [3].

Key Experimental Models and Protocols

In Vitro Protocols

- **Cell Lines:** Studies utilized a range of human and mouse cell lines, including human breast carcinoma LM2-4, mouse kidney carcinoma RENCA, and mouse mammary carcinoma 4T1 [5].
- **Macrophage Polarization Assay:** Primary bone marrow-derived macrophages (BMDMs) were stimulated with IL-4 or LPS in the presence of tumor cell-conditioned media. Treatment with **sitravatinib** (12.5 to 800 nM) dose-dependently inhibited the expression of immunosuppressive markers (Arg1, Ym-1, Fizz1) without affecting immunostimulatory markers [3].

In Vivo Protocols

- **Orthotopic and Metastasis Models:** Cells were implanted orthotopically; primary tumors were often surgically removed to study effects on metastatic disease [5].
- **Dosing:** Mice typically received **sitravatinib** at **20 mg/kg/day by oral gavage** suspended in a vehicle of PEG300 (40% v/v) and 0.1N HCl in normal saline (60% v/v) [5].
- **Treatment Efficacy Assessment:** Tumor growth was monitored, and metastasis was quantified using bioluminescence imaging for luciferase-expressing cells [5].

Translation to Clinical Trials

Preclinical findings have directly informed the design of multiple clinical trials, validating the mechanisms of action in patients.

Clinical Setting	Trial Phase	Key Findings & Correlation to Preclinical Data
ccRCC post-antiangiogenic therapy [4]	Phase I/II	ORR of 35.7% with sitravatinib+nivolumab. Correlative studies showed reduced immune-suppressive myeloid cells in TME.
First-line ccRCC [6]	Phase I	Triplet therapy (sitravatinib+nivolumab+ipilimumab) showed ORR of 45.5%. Single-cell RNA-seq linked EMT in tumor cells to resistance.
ICB-refractory setting [7]	Phase II	Modest clinical benefit, highlighting similarity to other TKIs (cabozantinib) and limited efficacy in TKI-pretreated patients.

Conclusion for Research and Development

The consolidated preclinical data positions **sitravatinib** as a promising therapeutic agent with two primary mechanisms: direct antitumor/antimetastatic activity and reversal of tumor microenvironment immunosuppression.

For researchers, the most promising development paths appear to be:

- **Combination with Immunotherapy:** Leveraging its ability to modulate the TME and overcome ICB resistance.
- **Sequencing after Antiangiogenic Therapy:** Exploiting its enhanced efficacy in settings of TKI resistance, potentially due to upregulated targets like MET and AXL.

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To cite this document: Smolecule. [sitravatinib preclinical antitumor activity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b543264#sitravatinib-preclinical-antitumor-activity>]

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